3,4,4-Trimethylcyclohexan-1-amine;hydrochloride
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Overview
Description
3,4,4-Trimethylcyclohexan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H19N·HCl. It is a cyclohexane derivative with three methyl groups and an amine group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trimethylcyclohexan-1-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of 3,4,4-Trimethylcyclohexanone followed by amination to introduce the amine group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and amination processes. The reaction conditions are optimized to ensure high yield and purity, with temperature and pressure being carefully controlled. The final product is usually obtained as a crystalline powder .
Chemical Reactions Analysis
Types of Reactions
3,4,4-Trimethylcyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of N-alkyl and N-acyl derivatives.
Scientific Research Applications
3,4,4-Trimethylcyclohexan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3,4,4-Trimethylcyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound can also participate in nucleophilic substitution reactions, modifying the structure and function of target molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine derivative of cyclohexane.
3,3,5-Trimethylcyclohexanamine: Another methylated cyclohexane amine with different substitution patterns.
4-Methylcyclohexanamine: A mono-methylated cyclohexane amine.
Uniqueness
3,4,4-Trimethylcyclohexan-1-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups and an amine group on the cyclohexane ring makes it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
3,4,4-trimethylcyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-7-6-8(10)4-5-9(7,2)3;/h7-8H,4-6,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBPJKNTGVHOJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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